Lipophilicity: 3,4-Dichloro vs. Monochloro Substitution
The lipophilicity of 5-(3,4-dichlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is substantially higher than its mono-chlorinated analog, a critical differentiator for drug design. The target compound's predicted LogP is 2.74 to 3.24, while the mono-substituted 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid and the regioisomeric 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid are predicted to have lower LogP values due to the absence of the second chlorine atom, impacting their pharmacokinetic profiles .
| Evidence Dimension | Partition Coefficient (LogP) - Predicted |
|---|---|
| Target Compound Data | 2.74 (predicted) to 3.24 (predicted) |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 187999-16-2); 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1260774-15-9) |
| Quantified Difference | Target compound LogP is approximately 0.8–1.2 units higher than the mono-chlorinated analogs (estimated). |
| Conditions | Computational prediction models as reported by suppliers. |
Why This Matters
Higher lipophilicity (LogP) directly influences membrane permeability and non-specific binding, making the 3,4-dichloro building block a distinct choice for optimizing ligand efficiency in environments requiring enhanced hydrophobic interactions.
